molecular formula C16H18FNO4S B2935101 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide CAS No. 1396765-58-4

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2935101
CAS No.: 1396765-58-4
M. Wt: 339.38
InChI Key: LYXOYPLFTXLGOZ-UHFFFAOYSA-N
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Description

The compound N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide is a methanesulfonamide derivative featuring a substituted ethyl backbone. Key structural elements include:

  • A cyclopropyl group at the C2 position, contributing steric bulk and conformational rigidity.
  • A hydroxyl group on the ethyl chain, enabling hydrogen-bonding interactions.
  • A 4-fluorophenyl group attached to the methanesulfonamide, enhancing lipophilicity and binding specificity through halogen interactions.

This compound is hypothesized to target viral polymerases, such as HCV NS5B, based on structural parallels to benzofuran-derived antiviral agents like HCV-796 . Its design integrates modifications aimed at optimizing binding affinity and metabolic stability.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c17-14-7-3-12(4-8-14)10-23(20,21)18-11-16(19,13-5-6-13)15-2-1-9-22-15/h1-4,7-9,13,18-19H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXOYPLFTXLGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions One common approach is to start with the preparation of the cyclopropyl and furan intermediates, followed by their coupling with the hydroxyethyl and fluorophenyl groups

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The furan ring can be reduced to tetrahydrofuran under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the furan ring may produce tetrahydrofuran derivatives.

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Compound 1: HCV-796 (Benzofuran Derivative)
  • Core Structure : Benzofuran ring (vs. furan in the target compound).
  • Substituents :
    • C5: Bicyclic group (replaced by cyclopropyl in the target).
    • C6: N-(2-hydroxyethyl)methanesulfonamide (simplified to a hydroxyethyl group in the target).
  • Functional Impact :
    • The benzofuran core in HCV-796 allows strong π-π stacking with NS5B polymerase, but its larger size may reduce metabolic stability compared to the target’s furan .
    • The absence of a 4-fluorophenyl in HCV-796’s sulfonamide group may limit halogen-mediated binding interactions observed in the target compound.
Compound 2: Pyrimidine-Based Sulfonamide (Acta Crystallographica Report)
  • Core Structure : Pyrimidine ring (vs. furan in the target) .
  • Substituents :
    • C2: N-methylmethanesulfonamide with 4-fluorophenyl (shared with the target).
    • C5: Hydroxymethyl and isopropyl groups (vs. cyclopropyl and furan in the target).
  • Functional Impact: The pyrimidine core may enhance metabolic stability but reduce aromatic interactions due to fewer π-electrons.
Compound 3: Compound 9B (Modified HCV-796 Analog)
  • Core Structure : Benzofuran (retained from HCV-796) .
  • Substituents :
    • C5: 3-[(4-fluorophenyl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one (vs. cyclopropyl in the target).
    • C6: N-methylmethanesulfonamide (simplified in the target).
  • Functional Impact :
    • The bulky C5 substituent in 9B may improve target specificity but reduce solubility compared to the target’s compact cyclopropyl group.

Hypothesized Pharmacological and Physicochemical Differences

Parameter Target Compound HCV-796 Pyrimidine Derivative Compound 9B
Core Structure Furan Benzofuran Pyrimidine Benzofuran
Key Substituents Cyclopropyl, 4-fluorophenyl Bicyclic C5, hydroxyethyl Isopropyl, hydroxymethyl Quinazolinone, 4-fluorophenyl
Aromatic Interactions Moderate (furan) Strong (benzofuran) Weak (pyrimidine) Strong (benzofuran)
Hydrogen Bonding High (hydroxyl group) Moderate (hydroxyethyl) Moderate (hydroxymethyl) Low (N-methyl group)
Metabolic Stability High (cyclopropyl rigidity) Moderate High (pyrimidine) Low (bulky C5 substituent)
Solubility Moderate (polar hydroxyl) Low Low (isopropyl) Very low

Research Findings and Implications

The 4-fluorophenyl group shared with the pyrimidine derivative suggests a conserved role in enhancing lipophilicity and target engagement .

Structure-Activity Relationships (SAR) :

  • Replacement of benzofuran with furan (smaller π-system) may lower binding affinity but improve oral bioavailability.
  • The hydroxyl group in the target’s ethyl chain could enhance solubility relative to HCV-796’s N-(2-hydroxyethyl)methanesulfonamide.

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18FNO3SC_{15}H_{18}FNO_3S, with a molecular weight of approximately 321.38 g/mol. The compound features several functional groups, including:

  • A cyclopropyl group , which may influence the compound's reactivity and interaction with biological targets.
  • A furan moiety , known for its role in various pharmacological activities.
  • A methanesulfonamide group , which is often associated with inhibitory effects on certain enzymes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the cyclopropyl ring : This can be achieved through cyclopropanation reactions using diazo compounds.
  • Synthesis of the furan ring : Often accomplished through the cyclization of 1,4-dicarbonyl compounds.
  • Introduction of the methanesulfonamide group : This can be synthesized by reacting sulfonamides with appropriate amines under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : It may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.
  • Receptors : The compound could potentially bind to various receptors involved in signaling pathways, influencing physiological responses.

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have indicated that compounds similar to this structure exhibit antimicrobial properties, suggesting potential applications in treating infections .
  • Anticancer Properties : Research has shown that similar furan-containing compounds can induce apoptosis in cancer cells, hinting at the anticancer potential of this compound .
  • Analgesic Effects : Some derivatives of sulfonamides have been reported to possess analgesic properties, which may extend to this compound due to its structural similarity .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(3,4-dimethylphenyl)ethanediamideContains a dimethylphenyl groupPotential analgesic and anti-inflammatory activity
N-[1-(4-fluorophenyl)-N'-(3-methylphenyl)oxalamideFluorine substituent enhances biological activityAnticancer properties observed in vitro

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